5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide

TNIK inhibition Wnt signaling kinase assay

5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide (CAS 933853-24-8) is a synthetic thiazole-4-carboxamide derivative that functions as a potent, ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a critical regulator of the Wnt/β-catenin signaling pathway and has been validated as a therapeutic target in colorectal cancer and other Wnt-driven malignancies.

Molecular Formula C20H19N5O3S
Molecular Weight 409.5 g/mol
Cat. No. B4287704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide
Molecular FormulaC20H19N5O3S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)C)C(=O)N
InChIInChI=1S/C20H19N5O3S/c1-11-3-7-15(8-4-11)23-20-24-16(17(21)27)19(29-20)25-18(28)13-5-9-14(10-6-13)22-12(2)26/h3-10H,1-2H3,(H2,21,27)(H,22,26)(H,23,24)(H,25,28)
InChIKeyRWNDPFJQAMDBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide – A Potent TNIK Inhibitor with Differentiated Kinase Selectivity for Wnt-Driven Cancer Research


5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide (CAS 933853-24-8) is a synthetic thiazole-4-carboxamide derivative that functions as a potent, ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK) [1]. TNIK is a critical regulator of the Wnt/β-catenin signaling pathway and has been validated as a therapeutic target in colorectal cancer and other Wnt-driven malignancies [2]. The compound exhibits a unique structural signature—a p-tolylamino substituent at the 2-position of the thiazole core combined with a 4-acetamidobenzamido moiety at the 5-position—that distinguishes it from other aminothiazole-based TNIK inhibitors such as the anilino analog TNIK-IN-1 (CAS 933886-36-3) . With a molecular formula of C20H19N5O3S and a molecular weight of 409.46 g/mol, this compound is available from specialty chemical suppliers at ≥98% purity (HPLC) and is suitable for in vitro kinase profiling, cell-based pathway analysis, and preclinical proof-of-concept studies [1].

Why Generic Substitution of 5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide with Other Aminothiazole TNIK Inhibitors Can Compromise Experimental Reproducibility


Aminothiazole-based TNIK inhibitors share a common core scaffold but exhibit substantial pharmacodynamic divergence driven by subtle peripheral substituent changes. The p-tolylamino group at the 2-position of this compound imparts a distinct electronic and steric profile that affects both kinase selectivity and cellular permeability relative to close analogs such as the anilino derivative TNIK-IN-1 (ΔMW = +14 Da; +CH3) . Even among compounds with comparable enzymatic IC50 values (e.g., NCB-0001, IC50 9 nM [1]), rank-order potency in cell-based TCF/LEF reporter assays does not correlate with biochemical TNIK inhibition, as exemplified by this compound's >6,000-fold shift between enzymatic IC50 (5 nM) and cellular IC50 (>30,000 nM) [2]. This disconnection means that substituting one aminothiazole TNIK inhibitor for another without verifying target engagement, cellular pathway modulation, and kinome selectivity can lead to contradictory biological conclusions, wasted procurement spend, and failed experimental replication. The quantitative evidence below documents the specific performance parameters that must be evaluated before selecting a TNIK inhibitor for Wnt pathway research.

5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide – Quantitative Head-to-Head and Cross-Study Comparator Evidence for Informed Procurement


TNIK Enzymatic Inhibition Potency: 5 nM IC50 vs. NCB-0001 (9 nM) and NCB-0846 (21 nM)

In an ADP-Glo luminescent kinase assay against recombinant TNIK, 5-(4-acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide demonstrated an IC50 of 5 nM [1]. This represents a 1.8-fold improvement in enzymatic potency over the prototypical aminothiazole hit NCB-0001 (IC50 8.6–9 nM [2]) and a 4.2-fold improvement over the quinazoline-based TNIK inhibitor NCB-0846 (IC50 21 nM [3]) when compared across studies using comparable recombinant TNIK catalytic domain preparations.

TNIK inhibition Wnt signaling kinase assay

Cellular TCF4/β-Catenin Reporter Activity: >30 µM IC50 Reveals a Permeability/Efflux Liability Not Seen with NCB-0001 or N5355

Despite its potent biochemical TNIK inhibition (IC50 5 nM), 5-(4-acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide exhibits an IC50 exceeding 30,000 nM (>30 µM) in a TCF4/β-catenin β-lactamase reporter gene assay conducted in HCT116 human colorectal carcinoma cells [1]. This represents a >6,000-fold shift from enzymatic to cellular potency. In contrast, the optimized lead compound N5355 (a later-stage thiazole analog from the same chemical series) demonstrates robust Wnt pathway inhibition in TCF reporter assays at sub-micromolar concentrations [2], and NCB-0001 was reported to have anti-proliferative activity in colorectal cancer cell lines following optimization [2].

cellular permeability Wnt reporter assay HCT116 colorectal cancer

Structural Differentiation from the Closest Analog TNIK-IN-1: p-Tolylamino vs. Anilino Substitution Alters Physicochemical Profile and Potential Kinase Selectivity

The closest commercially available structural analog is TNIK-IN-1 (CAS 933886-36-3, synonym: 5-[(4-acetamidobenzoyl)amino]-2-anilino-1,3-thiazole-4-carboxamide), which differs solely by the absence of the para-methyl group on the 2-anilino ring . This single methyl group difference results in a molecular weight increase of 14 Da (409.46 vs. 395.43 g/mol) and an increase in calculated logP of approximately +0.5 units, which is predicted to enhance passive membrane permeability [1]. However, the observed cellular inactivity of the p-tolyl analog (>30 µM) suggests that factors beyond passive diffusion—such as active efflux by ABC transporters or reduced intracellular accumulation—dominate its cellular pharmacokinetics [2]. The p-tolyl group also introduces additional steric bulk that may alter the compound's kinome selectivity fingerprint relative to the anilino analog; specifically, the methyl group projects toward the solvent-exposed region of the TNIK ATP-binding pocket and may differentially affect off-target kinase binding.

structure-activity relationship kinase selectivity physicochemical properties

Kinase Selectivity Context: Aminothiazole Scaffold Yields Favorable TNIK Selectivity vs. PIM Kinase Cross-Reactivity Seen in Other Thiazole Carboxamides

Thiazole-4-carboxamide derivatives are known to inhibit both TNIK and PIM kinases depending on subtle structural variations. Patent literature documents that certain 2-substituted thiazole-4-carboxamide derivatives act as pan-PIM kinase inhibitors (PIM1/2/3) with picomolar to low nanomolar Kis, while structurally distinct thiazole carboxamides in the same chemical space show selective TNIK inhibition [1]. The 5-(4-acetamidobenzamido)-2-(p-tolylamino) substitution pattern on the target compound is associated with TNIK inhibition (IC50 5 nM) in the ChEMBL/BindingDB database [2], and its structural features—particularly the 4-acetamidobenzamido group at the 5-position—are absent from known PIM inhibitor pharmacophores, which typically feature direct aryl substitution at the thiazole 2-position without the extended 5-amido moiety . This divergence is meaningful because PIM kinase inhibition introduces a distinct set of biological consequences (JAK/STAT and PI3K/AKT pathway modulation) that could confound interpretation of Wnt pathway experiments.

kinase selectivity PIM kinase off-target profiling

Optimal Research Applications of 5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide Based on Quantitative Performance Data


Biochemical TNIK Enzyme Assays and Co-Crystallography Studies

With an enzymatic IC50 of 5 nM [1], this compound is well-suited for in vitro TNIK kinase activity assays (e.g., ADP-Glo, HTRF, or radiometric formats) where potent target engagement is required at low nanomolar concentrations. Its high biochemical potency makes it an appropriate tool compound for TNIK co-crystallography or biophysical studies (SPR, ITC) aimed at elucidating binding mode and guiding structure-based drug design. Researchers should confirm TNIK inhibitory activity in their own assay conditions, as the reported IC50 was determined using a recombinant TNIK preparation of unspecified origin.

Structure-Permeability Relationship (SPR) Studies in the Aminothiazole TNIK Inhibitor Series

The >6,000-fold disconnect between enzymatic potency (IC50 5 nM) and cellular TCF4/β-catenin reporter activity (IC50 >30,000 nM in HCT116 cells) [1] makes this compound a valuable tool for investigating structure-permeability and structure-efflux relationships. Parallel testing with the anilino analog TNIK-IN-1 (CAS 933886-36-3) enables controlled assessment of the impact of a single para-methyl group on cellular accumulation, passive permeability (PAMPA), and susceptibility to ABC transporter-mediated efflux. These data directly inform lead optimization strategies aimed at improving cellular potency while maintaining TNIK selectivity.

Kinase Selectivity Profiling and Chemoproteomics Reference Standard

The distinct 5-(4-acetamidobenzamido) substitution pattern differentiates this compound from PIM kinase inhibitor chemotypes [2] and from other aminothiazole TNIK inhibitors. This compound can serve as a reference standard in kinome-wide selectivity panels (e.g., KINOMEscan, NanoBRET) to establish the selectivity fingerprint of the 2-(p-tolylamino)-5-amido-thiazole-4-carboxamide scaffold. Such profiling is essential before advancing any compound from this series into cell-based or in vivo efficacy studies, as unrecognized off-target kinase inhibition can produce misleading phenotypic readouts.

Wnt Pathway Biochemical Reconstitution and In Vitro Target Engagement Assays

Given its potent TNIK inhibition (5 nM IC50) [1] and the established role of TNIK in the β-catenin/TCF4 transcriptional complex [3], this compound is appropriate for biochemical reconstitution experiments such as in vitro pull-down assays (TNIK/TCF4/β-catenin complex disruption) or cell-free transcription assays. Its unsuitability for intact-cell Wnt reporter assays (>30 µM cellular IC50) must be carefully considered when designing experiments, and researchers are advised to include a cell-permeable TNIK inhibitor (e.g., NCB-0846 or N5355) as a positive control for cellular pathway modulation.

Quote Request

Request a Quote for 5-(4-Acetamidobenzamido)-2-(p-tolylamino)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.